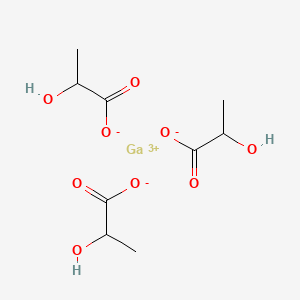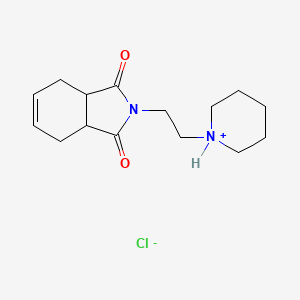
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The isoindole moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-pyrrolidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The hydrochloride salt form of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione enhances its solubility and stability, making it more suitable for various applications compared to its analogs. The presence of the piperidine ring also imparts unique binding properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
61356-02-3 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC 名称 |
2-(2-piperidin-1-ium-1-ylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h2-3,12-13H,1,4-11H2;1H |
InChI 键 |
RSYZIXZJAFJIAU-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CCN2C(=O)C3CC=CCC3C2=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


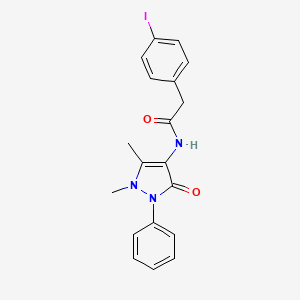






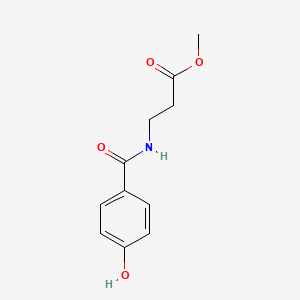
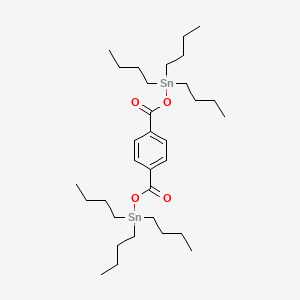

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)

